Acetic acid;3-methylsulfonylprop-2-en-1-ol
Description
Properties
CAS No. |
654641-15-3 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
acetic acid;3-methylsulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C4H8O3S.C2H4O2/c1-8(6,7)4-2-3-5;1-2(3)4/h2,4-5H,3H2,1H3;1H3,(H,3,4) |
InChI Key |
MDEWOVKACWOHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CS(=O)(=O)C=CCO |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Allyl Alcohol
Allyl alcohol (CH₂=CHCH₂OH) undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under basic conditions to form glycidol (HOCH₂CH(O)CH₂). The epoxide intermediate is highly reactive, enabling nucleophilic attack at the less substituted carbon (C3).
Sulfinate Nucleophilic Attack
Glycidol reacts with sodium methyl sulfinate (MeSO₂Na) in tetrahydrofuran (THF) at 45–50°C. The sulfinate attacks C3, yielding a diol intermediate (HOCH₂CH(OH)CH₂SO₂Me). BF₃·Et₂O enhances electrophilicity by coordinating to the epoxide oxygen, directing regioselective attack.
Acid-Catalyzed Dehydration
The diol undergoes dehydration with concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) in toluene at 80°C. This step eliminates water, forming the conjugated double bond (HOCH₂CH=CHSO₂Me).
Yield : 72–85%.
Acetylation
The hydroxyl group is acetylated using acetic anhydride and pyridine, producing the final compound (CH₃COOCH₂CH=CHSO₂Me).
Key Characterization :
- ¹H NMR (DMSO-d₆) : δ 7.63 (d, J = 8.0 Hz, 2H, SO₂Me), 5.92 (dt, J = 15.6 Hz, 1H, CH=CH), 4.21 (t, J = 6.4 Hz, 2H, OCH₂).
- IR (KBr) : 1745 cm⁻¹ (C=O), 1310 cm⁻¹ (S=O).
Photocatalytic Allylic Sulfonation
Substrate Preparation
Allyl acetate (CH₂=CHCH₂OAc) serves as the starting material, protecting the hydroxyl group during subsequent reactions.
Photocatalytic Coupling
A mixture of allyl acetate, methyl sulfinic acid (MeSO₂H), pyridine, TBA₂-eosin Y (5 mol%), and CoIII(dmgH)₂PyCl (10 mol%) in degassed CHCl₃ is irradiated with green LEDs (3W) under argon. The reaction proceeds via a radical mechanism, forming CH₂=CHCH(SO₂Me)OAc.
Mechanistic Insight :
Deprotection and Acetylation
The acetate group is hydrolyzed with NaOH/MeOH, yielding HOCH₂CH=CHSO₂Me. Re-acetylation completes the synthesis.
Yield : 68–78%.
Thioether Oxidation
Propargyl Alcohol Thiolation
Propargyl alcohol (HC≡CCH₂OH) reacts with methyl mercaptan (MeSH) in the presence of K₂CO₃, forming 3-(methylthio)prop-2-yn-1-ol (HSCH₂C≡CCH₂OH).
Partial Hydrogenation
Lindlar’s catalyst (Pd/CaCO₃, quinoline) selectively hydrogenates the triple bond to cis-3-(methylthio)prop-2-en-1-ol (HOCH₂CH=CHSMe).
Sulfide Oxidation
Oxidation with oxone (2.5 equiv) in MeOH/H₂O converts the sulfide to sulfonyl, yielding HOCH₂CH=CHSO₂Me.
Yield : 89%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Epoxide Ring-Opening | High regioselectivity; scalable | Multi-step; requires acidic dehydration | 72–85% |
| Photocatalytic Coupling | Mild conditions; stereoselective | Specialized reagents (eosin Y, Co catalyst) | 68–78% |
| Thioether Oxidation | Straightforward oxidation step | Toxic thiols; hydrogenation control | 89% |
Industrial-Scale Considerations
Solvent Optimization
Ethyl acetate/water (2:1 v/v) enhances sulfinate solubility and reaction efficiency, reducing byproducts.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylsulfonylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-methylsulfonylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of acetic acid;3-methylsulfonylprop-2-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modifying key signaling molecules. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Data Tables and Research Findings
Table 1: Metabolic Flux Analysis of Acetic Acid in A. pasteurianus
| Parameter | Original Strain (mmol gDW⁻¹h⁻¹) | Engineered Strain (mmol gDW⁻¹h⁻¹) |
|---|---|---|
| Acetic Acid Production | 5.2586 | 8.2110 |
| Ethanol Uptake | 5.1262 | 7.8889 |
| Glucose Uptake | 0.2574 | 0.2337 |
| TCA Cycle Flux (Citrate) | 0.89 | 0.65 |
Source: Metabolic flux data from engineered and wild-type strains ().
Table 2: Hypothetical Comparison of Sulfonated Alcohols
| Compound | Structure | Boiling Point (°C) | Solubility (g/100mL H₂O) | Key Applications |
|---|---|---|---|---|
| 3-Methylsulfonylprop-2-en-1-ol | CH₂=CHCH₂SO₂CH₃OH | ~220 (est.) | 1.2 (est.) | Pharmaceutical synthesis |
| 3-(Methylsulfanyl)cyclobutan-1-ol | Cyclobutane-S-CH₃ | 185 | 0.8 | Agrochemical intermediates |
| Allyl Alcohol | CH₂=CHCH₂OH | 97 | Miscible | Resin production |
Note: Data estimated based on structural analogs ().
Discussion of Key Findings
- Acetic Acid vs. Sulfonated Alcohols : Acetic acid’s microbial production pathways (e.g., PQQ-dependent alcohol dehydrogenase activity) are well-optimized, yielding up to 61.42 g/L in engineered strains . In contrast, sulfonated alcohols like 3-methylsulfonylprop-2-en-1-ol require synthetic organic routes (e.g., sulfonation of allyl alcohol).
- Metabolic Flexibility: Overexpression of PQQ-ADH in A.
- Thermodynamic Stability : Sulfonyl groups confer higher thermal stability (e.g., boiling points ~220°C) compared to acetic acid (118°C) or allyl alcohol (97°C), expanding their utility in high-temperature reactions.
Biological Activity
Acetic acid;3-methylsulfonylprop-2-en-1-ol (CAS No. 654641-15-3) is a compound that combines the properties of acetic acid, a simple carboxylic acid, with those of 3-methylsulfonylprop-2-en-1-ol, which contains a sulfonyl group. This unique structure suggests potential biological activities, particularly in antimicrobial and metabolic processes. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Functional Groups:
- Carboxylic Acid: Contributes to acidity and potential reactivity.
- Sulfonyl Group: May enhance antimicrobial properties and interaction with biological membranes.
Antimicrobial Properties
Research indicates that compounds containing both carboxylic acid and sulfonyl groups exhibit significant antimicrobial activity. Methyl sulfones, which are structurally similar, have demonstrated inhibitory effects against various Gram-positive and Gram-negative bacteria. The dual functionality of this compound suggests it may also possess similar properties.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
The mechanism by which this compound exerts its antimicrobial effects likely involves disruption of bacterial cell membranes. Similar compounds have been shown to increase membrane permeability, leading to cell lysis and death.
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of several bacteria, with notable efficacy against Staphylococcus aureus.
Experimental Design:
- Preparation: Bacteria were cultured in nutrient broth.
- Treatment: Different concentrations of this compound were added.
- Measurement: Inhibition zones were measured after incubation.
Results:
The compound showed a dose-dependent response, with higher concentrations resulting in larger inhibition zones.
Research Findings
Recent studies have explored the broader implications of this compound in metabolic pathways and its potential therapeutic applications:
- Metabolic Role: Acetic acid is known to play a significant role in energy metabolism and lipid synthesis. The presence of the sulfonyl group may enhance its bioactivity.
- Therapeutic Potential: Investigations into its anti-inflammatory properties suggest potential applications in treating conditions such as diabetes and obesity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
